molecular formula C20H27N3O3S2 B2810966 1-(2,5-Dimethoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea CAS No. 863017-50-9

1-(2,5-Dimethoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea

Cat. No.: B2810966
CAS No.: 863017-50-9
M. Wt: 421.57
InChI Key: AAJSFOSVQCJWBG-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea (CAS 863017-50-9) is a synthetic thiourea derivative of significant interest in chemical and pharmacological research. The compound features a molecular structure that integrates a 2,5-dimethoxyphenyl group and a thiophene moiety linked via a morpholino-substituted thiourea bridge. With a molecular formula of C20H27N3O3S2 and a molecular weight of 421.6 g/mol, this compound is a key candidate for building a combinatorial library in the search for lead molecules . Thiourea derivatives, particularly those containing thiophene and morpholine rings, are recognized as important pharmacophores due to their diverse biological activities . Thiophene nuclei are established heterocyclic compounds in medicinal chemistry, known for their remarkable applications and presence in several commercially available drugs . Similarly, N-heterocyclic compounds like morpholine are pivotal scaffolds in organic and medicinal chemistry, extensively utilized across various biological disciplines and found in more than 90% of new drugs . This reagent is provided exclusively for research applications, including but not limited to use as a standard in analytical studies, a building block in synthetic chemistry, and a candidate for in vitro biological screening in drug discovery efforts. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S2/c1-14(19(18-5-4-12-28-18)23-8-10-26-11-9-23)21-20(27)22-16-13-15(24-2)6-7-17(16)25-3/h4-7,12-14,19H,8-11H2,1-3H3,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJSFOSVQCJWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethoxyaniline with thiophene-2-carboxaldehyde under acidic conditions to form an imine intermediate.

    Addition of Morpholine: The imine intermediate is then reacted with morpholine in the presence of a suitable catalyst to form the corresponding morpholino derivative.

    Thiourea Formation: Finally, the morpholino derivative is treated with thiourea under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

2.1. Nucleophilic Substitution at the Thiourea Group

The thiourea moiety (-NH-CS-NH-) participates in nucleophilic reactions due to the electrophilic nature of the thiocarbonyl sulfur:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives.
    Example:
    Thiourea+CH3IS Methyl thiourea+HI\text{Thiourea}+\text{CH}_3\text{I}\rightarrow \text{S Methyl thiourea}+\text{HI} Conditions: K2_2CO3_3, DMF, 60°C .
  • Cyclization : Forms heterocycles (e.g., thiazoles or triazoles) via intramolecular or intermolecular reactions.
    Example: Reaction with chloroacetyl chloride yields thiazolidinone derivatives .

2.2. Coordination Chemistry

The sulfur and nitrogen atoms in the thiourea group act as ligands for transition metals:

  • Pd(II) Complexes : Forms stable complexes with PdCl2_2 in ethanol, used in catalytic cross-coupling reactions .
    Example:
    Thiourea+PdCl2[Pd thiourea 2Cl2]\text{Thiourea}+\text{PdCl}_2\rightarrow [\text{Pd thiourea }_2\text{Cl}_2]
  • Cu(I)-Mediated Reactions : Participates in Ullmann-type coupling reactions for C–S bond formation .

2.3. Oxidation and Reduction

  • Oxidation :
    • Thiourea oxidizes to urea derivatives using H2_2O2_2 or KMnO4_4 under acidic conditions .
    • Thiophene sulfur may oxidize to sulfoxide or sulfone derivatives with mCPBA .
  • Reduction :
    • LiAlH4_4 reduces the thiourea to a guanidine derivative .

3.1. Morpholino Group

  • Protonation : The morpholino nitrogen can be protonated in acidic media, enhancing solubility in polar solvents .
  • Ring-Opening : Reacts with strong acids (e.g., H2_2SO4_4) to form secondary amines .

3.2. Thiophene Ring

  • Electrophilic Substitution : Undergoes sulfonation, nitration, or halogenation at the 5-position due to electron-rich nature .
  • Cross-Coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids .

Table 2: Spectral Data for Key Derivatives

Derivative1H NMR^1\text{H NMR} (δ, ppm)IR (cm1^{-1})MS (m/z)
Parent Compound7.2 (s, 1H, ArH), 3.8 (s, 6H, OCH3_3)1680 (C=S), 1240 (C-O)387.5
S-Methyl derivative2.4 (s, 3H, SCH3_3)1650 (C=O)401.5
Thiazolidinone4.1 (t, 2H, CH2_2)1720 (C=O), 1600 (C=N)435.2

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C20_{20}H27_{27}N3_3O3_3S2_2, with a molecular weight of 421.6 g/mol. The structural complexity includes both morpholine and thiophene moieties, which are known to enhance biological activity and facilitate interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to 1-(2,5-Dimethoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea. For instance, research indicates that certain N-heterocycles exhibit significant activity against viruses such as HIV and the tobacco mosaic virus (TMV). These compounds demonstrate effective inhibition rates, making them promising candidates for further development as antiviral agents .

Case Study: Anti-HIV Activity
A derivative of similar chemical structure was reported to have an EC50_{50} value of 3.98 μM against HIV type 1, indicating potent antiviral efficacy. The therapeutic index for this compound was noted to be greater than 105.25, suggesting a favorable safety profile for potential clinical applications .

Anticancer Research

The compound's structural features suggest potential interactions with cancer-related pathways. Thiourea derivatives have been studied extensively for their ability to inhibit tubulin polymerization, which is crucial in cancer cell division. Molecular docking studies show that such compounds can bind effectively to the colchicine site on tubulin, disrupting its function and leading to cell cycle arrest in cancer cells .

Table: Inhibitory Activity of Thiourea Derivatives

Compound NameTargetIC50_{50} Value (μM)Reference
Compound ATubulin0.26
Compound BTubulin0.23
1-(2,5-Dimethoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thioureaTBDTBDTBD

Molecular Modeling Studies

Molecular modeling techniques such as quantitative structure–activity relationship (QSAR) analysis have been employed to predict the biological activity of thiourea derivatives. These studies utilize computational methods to correlate chemical structure with biological activity, providing insights into how modifications can enhance efficacy against specific targets.

Findings from QSAR Studies
A recent study focused on the design of new tubulin inhibitors through QSAR modeling showed promising results with high correlation coefficients (q² = 0.774), indicating reliable predictive capability for new compounds based on structural modifications .

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Thiourea Core

  • The target compound and I-1 share the thiourea group, but I-1 incorporates a nitro group (–NO₂), which enhances electrophilicity and may affect redox properties.
  • Compound 5a-d replaces the thiourea with a pyrimidin-thiol, altering hydrogen-bonding capacity and rigidity.

Aromatic Substituents

  • The 2,5-dimethoxyphenyl group in the target and compound 6 contrasts with the benzofuran-thiophene system in 5a-d . Methoxy groups increase lipophilicity compared to benzofuran’s fused heterocycle.
  • The thiophen-2-yl moiety is common across all analogs but varies in substitution (e.g., methylthiophene in vs. unsubstituted in the target).

Heterocyclic Components

  • The morpholino group in the target differs from the linear amino alcohol in and the dipeptide backbone in I-1 . Morpholino’s cyclic structure may enhance metabolic stability compared to linear amines.
  • Compound 6 and the propenone derivative feature extended conjugation, which could favor charge transport in materials applications.

Biological Activity

The compound 1-(2,5-Dimethoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a member of the thiourea family, which has garnered attention for its diverse biological activities. Thioureas are known for their ability to interact with various biological targets, leading to applications in medicinal chemistry, particularly in antimicrobial, anticancer, and antiviral domains.

Chemical Structure and Properties

This compound features a thiourea moiety, which is characterized by the presence of a sulfur atom bonded to a carbon atom that is also connected to an amine group. The specific substituents on the phenyl and morpholino groups contribute to its biological activity.

Antimicrobial Activity

Thiourea derivatives have shown significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related thiourea compounds have been documented as low as 0.22 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
  • The compound's structure suggests potential effectiveness against both planktonic and biofilm-forming bacteria due to its ability to disrupt cell membrane integrity .

Antiviral Activity

Studies indicate that thioureas can exhibit antiviral properties:

  • Compounds within this class have demonstrated activity against DNA and RNA viruses, including HIV, with promising therapeutic indices .
  • Notably, some derivatives have shown EC50 values in the low micromolar range against viral targets .

Anticancer Activity

Thiourea derivatives are also being explored for their anticancer potential:

  • Research has indicated that certain thioureas can inhibit cancer cell proliferation across various lines, including pancreatic and breast cancer cells, with IC50 values ranging from 1.29 to 20 µM .
  • Mechanistic studies suggest that these compounds may interfere with angiogenesis and cancer cell signaling pathways .

Study 1: Antimicrobial Efficacy

In a recent study, a series of thiourea derivatives were synthesized and evaluated for their antimicrobial activity. The compound exhibited potent inhibitory effects on E. coli and S. aureus, with MIC values significantly lower than those of standard antibiotics .

Study 2: Anticancer Mechanism

Another investigation focused on the anticancer effects of thiourea derivatives on human leukemia cell lines. The results showed that specific derivatives led to apoptosis in cancer cells, indicating a potential mechanism involving the activation of caspase pathways .

Data Summary Table

Activity Target Pathogen/Cell Line IC50/EC50 Values Reference
AntimicrobialStaphylococcus aureus0.22 μg/mL
E. coli0.25 μg/mL
AntiviralHIV3.98 μM
AnticancerHuman leukemia cells1.29 μM
Breast cancer cells14 μM

Q & A

Basic: What synthetic strategies are recommended for synthesizing this thiourea derivative, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step routes, typically starting with the formation of intermediates such as substituted anilines or morpholine derivatives. Key steps include:

  • Intermediate preparation : React 2,5-dimethoxyaniline with a carbonylating agent (e.g., thiophosgene) to form the thiourea core .
  • Morpholine-thiophene integration : Introduce the morpholino-thiophene moiety via nucleophilic substitution or coupling reactions under inert atmospheres to prevent oxidation .
  • Optimization : Control temperature (20–60°C), pH (neutral to slightly basic), and solvent polarity (e.g., THF or DCM) to maximize yield. Monitor progress via TLC (silica gel, hexane/ethyl acetate eluent) .
  • Purification : Use column chromatography (silica gel) or recrystallization to isolate the product. Confirm purity via melting point analysis and HPLC (>95% purity threshold) .

Basic: Which analytical techniques are critical for structural elucidation and functional group confirmation?

Answer:

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to identify aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl/thiophene), thiourea NH signals (δ 8.5–10 ppm), and morpholine methylene groups (δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the thiourea moiety) .
  • Mass spectrometry : Validate the molecular ion peak (e.g., ESI-MS) against the theoretical molecular weight (C20_{20}H25_{25}N3_3O3_3S2_2) .
  • FT-IR : Detect thiourea C=S stretches (1200–1250 cm1^{-1}) and methoxy C-O vibrations (1050–1150 cm1^{-1}) .

Advanced: How can researchers resolve contradictory bioactivity data across studies, such as varying IC50_{50}50​ values in enzyme inhibition assays?

Answer:

  • Orthogonal assays : Validate activity using both fluorometric (e.g., fluorescence polarization) and radiometric (e.g., 32^{32}P-ATP incorporation) methods to rule out assay-specific artifacts .
  • Structural analogs : Synthesize derivatives with modifications to the dimethoxyphenyl or thiophene groups to isolate structure-activity relationships (SAR) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases) and correlate with experimental IC50_{50} values .
  • Batch consistency : Ensure compound purity via HPLC and quantify residual solvents (e.g., DMSO) that may interfere with assays .

Advanced: What methodologies are effective for studying the compound’s stability under physiological and storage conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (H2_2O2_2) over 14 days. Monitor degradation via HPLC to identify labile groups (e.g., thiourea hydrolysis to urea) .
  • pH stability profiling : Incubate in buffers (pH 1–9) and analyze degradation products using LC-MS. Thiourea derivatives often degrade rapidly in acidic media .
  • Long-term storage : Store lyophilized samples at -20°C under argon. Use amber vials to prevent photodegradation of the thiophene ring .

Advanced: How can researchers design experiments to investigate multi-target pharmacological mechanisms (e.g., kinase inhibition vs. GPCR modulation)?

Answer:

  • High-throughput screening (HTS) : Use a panel of 50+ kinase and GPCR targets (e.g., Eurofins Cerep Panels) to identify primary and off-target interactions .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts upon compound binding .
  • Pathway analysis : Combine RNA-seq (to map downstream gene expression) and phosphoproteomics (to identify kinase substrate phosphorylation) .
  • In vivo validation : Use zebrafish or murine models to assess efficacy and toxicity, prioritizing targets with <10% variation in control vs. treated groups .

Basic: What are the key considerations for designing a scalable synthesis protocol for this compound?

Answer:

  • Solvent selection : Replace THF with 2-MeTHF (recyclable, lower toxicity) for large-scale reactions .
  • Catalyst optimization : Screen Pd/C or Ni catalysts for coupling steps to reduce reaction time and byproduct formation .
  • Process control : Implement PAT (Process Analytical Technology) tools like inline FT-IR to monitor intermediate formation in real time .
  • Waste reduction : Use membrane separation technologies (e.g., nanofiltration) to recover unreacted starting materials .

Advanced: How can computational methods enhance the understanding of this compound’s reactivity and interaction with biological targets?

Answer:

  • DFT calculations : Compute Fukui indices to predict electrophilic/nucleophilic sites for derivatization .
  • MD simulations : Simulate 100-ns trajectories to study binding dynamics with target proteins (e.g., MDM2-p53 interaction) .
  • QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • ADMET prediction : Use SwissADME or ADMETlab to estimate permeability (Caco-2), hepatic clearance, and CYP450 inhibition .

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